![molecular formula C23H17ClN2O4 B2662659 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole CAS No. 380352-33-0](/img/structure/B2662659.png)
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a complex structure with a benzodioxole moiety, a nitroethyl group, and a chlorophenyl group attached to the indole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitroethyl Intermediate: The synthesis begins with the nitration of an appropriate precursor to introduce the nitro group. This step often involves the use of nitric acid and sulfuric acid as reagents.
Coupling with Benzodioxole: The nitroethyl intermediate is then coupled with a benzodioxole derivative through a nucleophilic substitution reaction. This step may require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Indole Formation: The final step involves the formation of the indole core through a cyclization reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Substitution: Potassium carbonate in dimethylformamide, sodium hydride in tetrahydrofuran.
Major Products Formed
Reduction: Formation of 3-[1-(1,3-benzodioxol-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells by targeting specific pathways.
Industry: Utilized in the development of new materials and compounds with desired properties for industrial applications.
作用机制
The mechanism of action of 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptor Activity: Interacting with receptors on the cell surface or within the cell to alter signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by disrupting critical cellular processes.
相似化合物的比较
Similar Compounds
3-[1-(1,3-benzodioxol-5-yl)-2-aminoethyl]-2-(4-chlorophenyl)-1H-indole: A reduced form of the compound with an amino group instead of a nitro group.
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-fluorophenyl)-1H-indole: A similar compound with a fluorine atom replacing the chlorine atom.
Uniqueness
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, benzodioxole moiety, and chlorophenyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-8-5-14(6-9-16)23-22(17-3-1-2-4-19(17)25-23)18(12-26(27)28)15-7-10-20-21(11-15)30-13-29-20/h1-11,18,25H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJJEFFYMCVNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
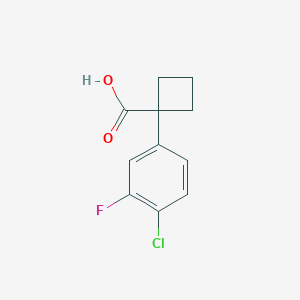
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)
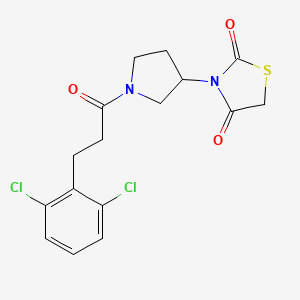
![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
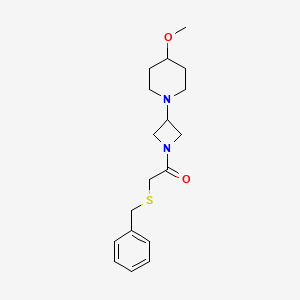


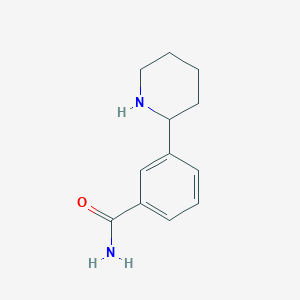
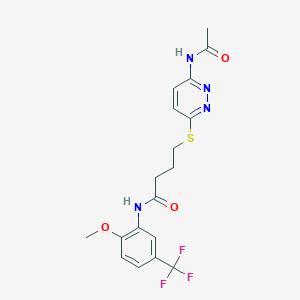
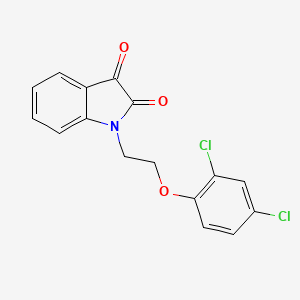
![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
